Cas no 1006348-56-6 (3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine)

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is a pyrazole-based amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a dimethylpyrazole moiety linked to a branched aliphatic amine, offering versatility as a building block for synthetic modifications. The compound's stability and reactivity make it suitable for use in ligand design, catalysis, or as an intermediate in the synthesis of biologically active molecules. Its well-defined molecular architecture allows for precise functionalization, enhancing its utility in medicinal chemistry and material science. The presence of both pyrazole and amine functional groups provides opportunities for hydrogen bonding and coordination chemistry, broadening its applicability in specialized chemical syntheses.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine structure
1006348-56-6 structure
Product Name:3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
CAS No:1006348-56-6
MF:C9H17N3
MW:167.251381635666
MDL:MFCD06805023
CID:1072328
PubChem ID:19616567
Update Time:2025-11-07

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-Dimethyl-pyrazol-1-yl)-2-methyl-propylamine
    • AKOS B024106
    • AKOS PAO-1059
    • TIMTEC-BB SBB009661
    • ART-CHEM-BB B024106
    • I(2),3,5-Trimethyl-1H-pyrazole-1-propanamine
    • ALBB-005283
    • LS-01990
    • EN300-41807
    • DTXSID601269851
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
    • CHEMBL4518488
    • STK350091
    • 1006348-56-6
    • MFCD06805023
    • 3-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-amine
    • AKOS000301924
    • Z406339374
    • G41114
    • AKOS016345039
    • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
    • MDL: MFCD06805023
    • Inchi: 1S/C9H17N3/c1-7(5-10)6-12-9(3)4-8(2)11-12/h4,7H,5-6,10H2,1-3H3
    • InChI Key: GWBNJWRTQWHBAR-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(C)=N1)CC(C)CN

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8Ų

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine Security Information

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine Pricemore >>

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abcr
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3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1006348-56-6)3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Order Number:A1097262
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:20
Price ($):320.0
Email:sales@amadischem.com

Additional information on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine

Research Brief on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine (CAS: 1006348-56-6): Recent Advances and Applications

The compound 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine (CAS: 1006348-56-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole and amine functional groups, exhibits promising pharmacological properties, making it a subject of interest for drug discovery and development. Recent studies have explored its potential as a modulator of various biological targets, including enzymes and receptors, highlighting its versatility in therapeutic applications.

One of the key areas of investigation has been the compound's role as a scaffold for the design of novel kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have synthesized derivatives of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine to evaluate their inhibitory effects on specific kinases, with preliminary results indicating selective and potent activity against certain targets. These findings suggest that this compound could serve as a valuable starting point for the development of next-generation kinase inhibitors.

In addition to its potential as a kinase inhibitor, recent studies have also investigated the compound's interactions with G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in a wide range of physiological processes, and they represent a major class of drug targets. Preliminary data suggest that 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine may exhibit affinity for specific GPCR subtypes, opening new avenues for the development of therapeutics for neurological and metabolic disorders. Further structural optimization and pharmacological profiling are underway to elucidate its mechanism of action and therapeutic potential.

The synthetic accessibility of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine has also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating further exploration of its biological activities. Researchers have employed various strategies, including microwave-assisted synthesis and flow chemistry, to improve yields and reduce reaction times. These innovations are expected to accelerate the development of new analogs with enhanced pharmacological properties.

Despite the promising findings, challenges remain in the development of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on optimizing the compound's pharmacokinetic profile through structural modifications and formulation strategies. Collaborative research between academic institutions and pharmaceutical companies is expected to play a crucial role in overcoming these challenges and advancing the compound toward clinical trials.

In conclusion, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine (CAS: 1006348-56-6) represents a promising candidate for drug discovery, with potential applications in kinase inhibition and GPCR modulation. Recent research has shed light on its biological activities and synthetic accessibility, paving the way for further development. Continued investigation and collaboration will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.

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Amadis Chemical Company Limited
(CAS:1006348-56-6)3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine
A1097262
Purity:99%
Quantity:1g
Price ($):320.0
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